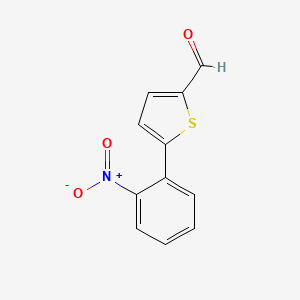

5-(2-Nitrophenyl)thiophene-2-carbaldehyde

Description

BenchChem offers high-quality 5-(2-Nitrophenyl)thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Nitrophenyl)thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-nitrophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3S/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATOZQNAFCDQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549542 | |

| Record name | 5-(2-Nitrophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42545-34-6 | |

| Record name | 5-(2-Nitrophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure and electronic properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde

An In-Depth Technical Guide

Topic: Molecular Structure and Electronic Properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-(2-Nitrophenyl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene core functionalized with an electron-donating ring system and both electron-withdrawing aldehyde and nitrophenyl groups. Such "donor-π-acceptor" (D-π-A) architectures are of significant interest in materials science and medicinal chemistry. Due to a notable scarcity of published experimental data for this specific molecule, this guide presents a comprehensive theoretical investigation into its structural and electronic characteristics. Employing established computational chemistry principles, we predict the molecule's three-dimensional geometry, spectroscopic signatures (FT-IR, NMR, UV-Vis), and key electronic properties, including frontier molecular orbital analysis (HOMO-LUMO) and molecular electrostatic potential (MEP). This document serves as a foundational resource, offering predictive insights to guide future experimental synthesis, characterization, and application of this promising compound.

Introduction to 5-(2-Nitrophenyl)thiophene-2-carbaldehyde

Thiophene and its derivatives represent a cornerstone in heterocyclic chemistry, prized for their diverse pharmacological and material properties.[1] The thiophene ring is an electron-rich aromatic system that can be readily functionalized to tune its electronic and biological characteristics.[1] The title compound, 5-(2-Nitrophenyl)thiophene-2-carbaldehyde (molecular formula C₁₁H₇NO₃S), incorporates three key functional moieties:

-

Thiophene Ring: A five-membered aromatic heterocycle that serves as the core π-conjugated bridge.

-

Aldehyde Group (-CHO): An electron-withdrawing group that can act as a synthetic handle for further derivatization, such as in the formation of Schiff bases or polymers.[2][3]

-

2-Nitrophenyl Group: A phenyl ring substituted with a strongly electron-withdrawing nitro group (-NO₂) at the ortho position. This group significantly influences the molecule's electronic landscape.

The arrangement of these groups suggests a D-π-A system, where the thiophene ring acts as the π-bridge connecting a donor region to acceptor groups. Such systems are fundamental to the development of nonlinear optical materials, dye-sensitized solar cells, and biologically active agents.[4] Given the lack of available literature in major chemical databases for this specific compound[5], a computational approach provides the most robust and scientifically sound method for its initial characterization.

Theoretical & Computational Methodology

To elucidate the properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, a systematic computational analysis based on Density Functional Theory (DFT) is proposed. DFT is a powerful quantum mechanical method that allows for the accurate prediction of molecular geometries, energies, and electronic properties.[6]

Experimental Protocol: DFT Calculation Workflow

The following protocol outlines the standard steps for the theoretical characterization of a novel organic molecule.

-

Initial Structure Construction: The 2D structure of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde is drawn using molecular editing software. An initial 3D conformation is generated using a standard molecular mechanics force field (e.g., MMFF94) to produce a reasonable starting geometry.

-

Geometry Optimization: The initial structure is then optimized at a higher level of theory. The B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) is a well-established and reliable choice for organic molecules containing C, H, N, O, and S.[4] This process systematically alters the bond lengths, angles, and dihedrals to find the molecule's lowest-energy (most stable) conformation.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed using the same functional and basis set. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

It predicts the molecule's vibrational modes, which can be directly correlated with experimental FT-IR and Raman spectra.[1]

-

-

Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. This includes:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are calculated to assess chemical reactivity and electronic transitions.[7]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.

-

-

Spectroscopic Prediction:

Caption: Relationship between structure and frontier molecular orbitals.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are critical to understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and the energy required for electronic excitation. [9]

-

HOMO: The highest occupied molecular orbital is predicted to be primarily localized on the electron-rich thiophene ring system. This region serves as the primary electron donor.

-

LUMO: The lowest unoccupied molecular orbital is predicted to be centered on the electron-deficient 2-nitrophenyl and aldehyde moieties. This region is the primary electron acceptor.

-

HOMO-LUMO Gap (ΔE): A relatively small energy gap is anticipated for this molecule. A smaller gap facilitates intramolecular charge transfer (ICT) upon photoexcitation and suggests higher chemical reactivity. [7][10]

Table 3: Predicted Electronic Descriptors

| Property | Predicted Character | Significance |

| HOMO Energy | High (less negative) | Indicates good electron-donating ability. |

| LUMO Energy | Low (more negative) | Indicates good electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Small | Suggests potential for applications in optoelectronics and as a reactive intermediate. |

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. For 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, the MEP is predicted to show:

-

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the nitro and aldehyde groups. These are sites susceptible to electrophilic attack.

-

Positive Potential (Blue): Located around the hydrogen atoms of the aromatic rings, indicating regions that are electron-poor.

This charge distribution confirms the molecule's polar nature and highlights the reactive centers for potential intermolecular interactions, which is crucial information for drug design and crystal engineering.

Conclusion

This theoretical guide provides a comprehensive predictive analysis of the molecular and electronic properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde. Our computational investigation indicates a non-planar structure due to steric hindrance, with a distinct "donor-π-acceptor" electronic architecture. The HOMO is localized on the thiophene ring, while the LUMO resides on the nitrophenyl-aldehyde portion, resulting in a small energy gap conducive to intramolecular charge transfer. The predicted spectroscopic signatures (FT-IR, UV-Vis) provide clear benchmarks for future experimental validation. These findings establish a solid theoretical foundation for researchers, suggesting that 5-(2-Nitrophenyl)thiophene-2-carbaldehyde is a promising candidate for further exploration in materials science and as a versatile building block in medicinal chemistry.

References

-

PubChem. 5-(2-nitrophenyl)thiophene-2-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

SpectraBase. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Wiley. Available from: [Link]

-

NIST. 5-Nitrothiophene-2-aldehyde. NIST WebBook. Available from: [Link]

-

Singh, S., et al. (2004). synthesis, characterization and in vitro antiamoebic activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones and their Palladium (II) and Ruthenium (II) complexes. European Journal of Medicinal Chemistry, 39(5), 459-65. Available from: [Link]

-

Al-Otaibi, J. S., et al. (2017). A DFT Study for the Molecular Structures, Vibrational, NMR and UV Spectra of 2-carbaldehyde oxime-5-nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research, 46(1), 134-142. Available from: [Link]

-

Cheméo. Chemical Properties of 5-Nitrothiophene-2-aldehyde (CAS 4521-33-9). Available from: [Link]

-

Bharti, N., et al. (2002). Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 12(23), 3475-8. Available from: [Link]

-

SIELC Technologies. 5-Nitrothiophene-2-carbaldehyde. Available from: [Link]

-

Bharti, N., et al. (2003). New palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones. synthesis, spectral studies and in vitro anti-amoebic activity. Bioorganic & Medicinal Chemistry, 11(13), 2923-9. Available from: [Link]

-

Borin, A. C., & Serrano, A. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4498-507. Available from: [Link]

-

El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 35. Available from: [Link]

-

Al-Obaidi, O., et al. (2020). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. Available from: [Link]

-

Sone, T., & Abe, Y. (1960). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 9(1), 115-125. Available from: [Link]

-

Jappor, H. R., & Al-Aaraj, A. H. (2017). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences, 10(1), 223-227. Available from: [Link]

-

Sukanya, S., et al. (2021). Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Chimica Techno Acta, 8(4), 20218401. Available from: [Link]

-

WuXi Biology. Assessing Reactivity with LUMO and HOMO Energy Gap. Available from: [Link]

-

Bharti, N., et al. (2003). New palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones. ResearchGate. Available from: [Link]

-

Patil, P. S., et al. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Indian Journal of Pharmaceutical Education and Research, 58(3), 837-853. Available from: [Link]

-

Mary, Y. S., & Sajan, D. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 45-55. Available from: [Link]

-

Al-Shemary, R. K., & Al-Okaily, A. A. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3). Available from: [Link]

-

Mukhtorov, L., et al. (2022). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. Available from: [Link]

-

The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. Available from: [Link]

-

Stenutz. thiophene-2-carbaldehyde. Available from: [Link]

-

Georganics. Thiophene derivatives. Available from: [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. journalskuwait.org [journalskuwait.org]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 5-(2-nitrophenyl)thiophene-2-carbaldehyde (C11H7NO3S) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. jchps.com [jchps.com]

- 10. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]

Photophysical properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde derivatives

An In-depth Technical Guide to the Photophysical Properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde Derivatives

Abstract

This technical guide provides a comprehensive exploration of the synthesis, characterization, and photophysical properties of 5-(2-nitrophenyl)thiophene-2-carbaldehyde and its derivatives. These molecules are archetypal donor-π-acceptor (D-π-A) systems, where the thiophene-2-carbaldehyde moiety acts as the π-conjugated donor and the nitrophenyl group serves as the electron acceptor. A central focus of this guide is the profound influence of the nitro group's positional isomerism on the intramolecular charge transfer (ICT) characteristics, which in turn governs the absorption, emission, and excited-state dynamics of these compounds. We present detailed, field-proven protocols for their synthesis via Suzuki-Miyaura cross-coupling, their comprehensive photophysical characterization using steady-state and time-resolved spectroscopy, and the computational methodologies that underpin a modern understanding of their electronic structure. This guide is intended for researchers and professionals in materials science, photochemistry, and drug development who are interested in leveraging the tunable optoelectronic properties of this versatile class of organic chromophores.

Introduction: The Significance of Thiophene-Based D-π-A Chromophores

Thiophene-containing organic molecules have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and valuable optoelectronic properties.[1] When integrated into a donor-π-acceptor (D-π-A) architecture, the electron-rich thiophene ring acts as an excellent π-conjugated bridge, facilitating efficient intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is the cornerstone of many desirable photophysical phenomena, including large Stokes shifts, solvatochromism (solvent-polarity-dependent emission), and nonlinear optical (NLO) activity.

The 5-(nitrophenyl)thiophene-2-carbaldehyde scaffold is a particularly compelling system for fundamental studies and practical applications. The potent electron-withdrawing nitro group, coupled with the aldehyde functionality, establishes a strong electronic asymmetry across the molecule. The aldehyde group offers a convenient synthetic handle for further derivatization, for instance, into Schiff bases or other functional moieties, which has been explored in the context of creating novel compounds with anticancer and antimicrobial properties.[2][3]

A key determinant of the photophysical behavior in this class of compounds is the substitution pattern on the phenyl ring. The relative position of the nitro group (ortho, meta, or para) dictates the degree of electronic coupling and the steric hindrance between the thiophene and phenyl rings. This, in turn, provides a powerful yet synthetically accessible means to tune the emission color, quantum yield, and excited-state lifetime of these materials.[4] This guide will delve into the scientific principles and experimental realities of harnessing this structural control to engineer desired photophysical outcomes.

Synthesis and Structural Characterization

The most versatile and widely adopted method for synthesizing 5-arylthiophene-2-carbaldehydes is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] This reaction creates a robust carbon-carbon bond between a thiophene core and an aryl group with high efficiency and excellent functional group tolerance. For the synthesis of the title compounds, the strategy involves coupling a thiophene-2-carbaldehyde moiety, functionalized at the 5-position with either a bromine atom or a boronic acid/ester, with a correspondingly functionalized nitrophenyl partner.

Caption: Proposed synthetic workflow for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Causality: This protocol is designed for robustness and high yield. The choice of a phosphine-ligated palladium catalyst like Pd(PPh₃)₄ is standard for its stability and effectiveness.[7] An aqueous base (like K₂CO₃ or K₃PO₄) is crucial for the transmetalation step, activating the boronic acid.[7] A solvent system like 1,4-dioxane/water or toluene provides the necessary solubility for both organic and inorganic reagents and allows for heating to drive the reaction to completion.[5]

-

Reaction Setup: To an oven-dried Schlenk flask, add 5-bromothiophene-2-carbaldehyde (1.0 eq.), 2-nitrophenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the mixture by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the tetrakis(triphenylphosphine)palladium(0) catalyst (3-5 mol%).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: Cool the reaction mixture to room temperature. Add ethyl acetate and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-(2-nitrophenyl)thiophene-2-carbaldehyde.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Photophysical Properties and Structure-Property Relationships

The core of this family's utility lies in the tunability of its photophysical properties, which are dictated by the efficiency of the ICT from the thiophene donor to the nitrophenyl acceptor. A seminal study on a closely related system—benzothienyl-thiophenes with ortho-, meta-, and para-nitro substitutions—provides profound insights into the expected behavior of the 5-(nitrophenyl)thiophene-2-carbaldehyde series.[4]

The position of the nitro group critically influences the electronic and steric landscape of the molecule:

-

para-Substitution: Leads to the most effective π-conjugation along the molecular axis, resulting in strong ICT character. This typically manifests as a red-shifted absorption and emission, a large Stokes shift, and pronounced solvatochromism.

-

meta-Substitution: Disrupts the direct conjugation between the donor and acceptor. The resulting ICT is less efficient, leading to blue-shifted spectra and generally lower fluorescence quantum yields compared to the para isomer.

-

ortho-Substitution: Introduces significant steric hindrance, causing a twist between the planes of the thiophene and phenyl rings. This twisting decouples the π-systems, drastically reducing ICT efficiency. Consequently, ortho-isomers often exhibit photophysical properties more akin to the constituent chromophores rather than a unified D-π-A system, with blue-shifted emission and often very low fluorescence quantum yields.[4]

Quantitative Photophysical Data (Analogous System)

The following table summarizes the key photophysical data for nitrophenyl-substituted benzothienyl-thiophene derivatives in dichloromethane, which serves as an excellent predictive model for the 5-(nitrophenyl)thiophene-2-carbaldehyde series.[4]

| Derivative (Position of NO₂) | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f_) | Fluorescence Lifetime (τ_f_, ns) |

| ortho- | 370 | 440 | 4300 | 0.01 | 0.23 |

| meta- | 370 | 505 | 7300 | 0.03 | 0.44 |

| para- | 390 | 545 | 7200 | 0.15 | 1.90 |

Data from Gotszalk et al., New J. Chem., 2019, 43, 6728-6736 for a benzothienyl-thiophene core.[4]

These data clearly illustrate that a simple change in the nitro group's position can tune the emission from blue-violet (ortho) to green-yellow (para) and significantly modulate the fluorescence efficiency and lifetime.[4]

Caption: Jablonski diagram illustrating the Intramolecular Charge Transfer (ICT) process.

Methodologies for Photophysical and Computational Analysis

Experimental Protocol: Photophysical Characterization

Causality: A systematic approach is required to build a complete picture of a molecule's photophysical profile. Spectroscopic-grade solvents are essential to avoid interference from impurities. Dilute solutions are used to prevent aggregation and inner-filter effects. A reference standard with a known quantum yield is necessary for comparative measurements.

-

Sample Preparation: Prepare stock solutions of the purified compounds in a spectroscopic-grade solvent (e.g., dichloromethane, cyclohexane, acetonitrile) at a concentration of ~1 mM. For spectroscopic measurements, prepare dilute solutions (~1-10 µM) from the stock solution to ensure the absorbance at the excitation wavelength is below 0.1.

-

Steady-State Spectroscopy:

-

UV-Vis Absorption: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer from 250 to 700 nm.

-

Fluorescence Emission: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs_). Record the emission spectrum, ensuring to scan to a wavelength well past the expected emission to capture the full profile.

-

-

Fluorescence Quantum Yield (Φ_f_) Determination:

-

Use a well-characterized fluorescence standard with emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (n_sample_² / n_std_²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance, and n is the refractive index of the solvent.

-

-

Time-Resolved Fluorescence Spectroscopy:

-

Use a Time-Correlated Single Photon Counting (TCSPC) system.

-

Excite the sample with a pulsed laser diode at a wavelength close to the λ_abs_.

-

Collect the fluorescence decay profile.

-

Fit the decay curve to a single or multi-exponential function to determine the fluorescence lifetime(s) (τ_f_).

-

Caption: Experimental workflow for comprehensive photophysical characterization.

Computational Modeling: DFT and TD-DFT

Causality: Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for predicting and rationalizing the electronic structure and optical properties of molecules.[4] DFT is used to optimize the ground-state geometry and calculate the energies of the frontier molecular orbitals (HOMO and LUMO). TD-DFT builds upon this to calculate the energies of excited states, which correspond to the absorption spectra, and to analyze the nature of the electronic transitions (e.g., local excitation vs. ICT).

-

Ground State Calculations (DFT): The molecular geometry is optimized using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). This provides the lowest energy conformation and allows for the visualization of the HOMO and LUMO distributions. In a D-π-A system, the HOMO is typically localized on the donor (thiophene) and the LUMO on the acceptor (nitrophenyl).

-

Excited State Calculations (TD-DFT): Using the optimized ground-state geometry, TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths. This allows for the simulation of the UV-Vis absorption spectrum. Analysis of the orbital contributions to the main electronic transitions can confirm their ICT character.

Conclusion and Future Outlook

The 5-(2-nitrophenyl)thiophene-2-carbaldehyde framework represents a versatile and highly tunable class of D-π-A chromophores. This guide has outlined the key principles governing their photophysical properties, with a particular emphasis on the deterministic role of the nitro group's position. By leveraging established synthetic methodologies like the Suzuki-Miyaura coupling, researchers can readily access a library of these compounds. The predictable tuning of their emission color, quantum efficiency, and excited-state dynamics makes them prime candidates for applications in fluorescent sensors, molecular probes, and advanced materials for optoelectronics.

Future work should focus on the direct experimental synthesis and characterization of the 5-(2-nitrophenyl)thiophene-2-carbaldehyde parent compound and its derivatives to validate the structure-property relationships discussed herein. Furthermore, exploring the derivatization of the carbaldehyde group will open avenues to new functional materials with tailored properties for specific applications, ranging from biological imaging to nonlinear optics.

References

-

Gotszalk, T., et al. (2019). Tunable photophysical properties of thiophene based chromophores: a conjoined experimental and theoretical investigation. New Journal of Chemistry, 43(17), 6728-6736. [Link]

-

Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. (2021). Molecules, 26(24), 7666. [Link]

-

Shareef, M. A., et al. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry, 7(4), 454-462. [Link]

-

Raza, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14728. [Link]

-

PubChem. (n.d.). 5-(2-nitrophenyl)thiophene-2-carbaldehyde. Retrieved February 17, 2026, from [Link]

-

Manivannan, S., et al. (2019). 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation. Current Topics in Medicinal Chemistry, 19(13), 1075-1091. [Link]

-

Sahu, P. K., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Journal of Molecular Structure, 1252, 132174. [Link]

-

Ali, A. A., et al. (2011). Synthesis and antiinflammatory activity of novel 2,5-disubstituted thiophene derivatives. Turkish Journal of Chemistry, 35(3), 459-472. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Nitrothiophene-2-aldehyde [webbook.nist.gov]

- 3. Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives | European Journal of Chemistry [eurjchem.com]

- 4. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Guide to Density Functional Theory (DFT) Analysis of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde: Molecular Structure, Electronic Properties, and Spectroscopic Insights

Abstract: This technical guide provides a comprehensive walkthrough of the computational analysis of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, a molecule with significant potential in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we detail a robust methodology for determining its three-dimensional structure, electronic energy levels, and spectroscopic characteristics. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for computational analysis. We explore the causality behind methodological choices, from functional and basis set selection to the interpretation of frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP) map. The ultimate goal is to provide a self-validating framework for predicting the molecule's reactivity and interaction capabilities, thereby accelerating research and development efforts.

Introduction

1.1 The Significance of Thiophene-Based Compounds Thiophene and its derivatives are a cornerstone in the fields of medicinal chemistry and materials science.[1][2][3] As a versatile heterocyclic compound, the thiophene ring is a key structural motif in numerous pharmacologically active agents, exhibiting antimicrobial, anti-inflammatory, and antitumor properties.[3] In materials science, these compounds are integral to the development of organic semiconductors, organic light-emitting diodes (OLEDs), and conductive polymers due to their favorable electronic properties and environmental stability.[1][4]

1.2 Introducing 5-(2-Nitrophenyl)thiophene-2-carbaldehyde: A Molecule of Interest The title compound, 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, combines three key functional groups: a thiophene ring, a nitrophenyl group, and a carbaldehyde (aldehyde) group. This specific arrangement suggests a rich and complex electronic landscape. The nitro group, a strong electron-withdrawing moiety, and the aldehyde group can significantly influence the electron distribution across the thiophene ring system. Such molecules are often investigated for their potential as antiprotozoal, anticancer, or antifungal agents, where their reactivity and ability to interact with biological targets are paramount.[5][6][7]

1.3 The Role of Computational Chemistry: Why Use Density Functional Theory (DFT)? Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules.[8] It offers an exceptional balance of computational cost and accuracy, making it a workhorse for chemists and materials scientists.[9] Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, a simpler, three-dimensional quantity from which all ground-state properties of the molecule can be derived. This approach allows us to predict:

-

Stable Molecular Geometries: The most likely three-dimensional arrangement of atoms.

-

Electronic Properties: Energy levels of molecular orbitals, which govern reactivity.[8][10][11]

-

Spectroscopic Signatures: Predicting data like IR and UV-Vis spectra that can be compared with experimental results.[12][13]

1.4 Objectives of this Guide This guide will provide a self-contained protocol for the comprehensive DFT analysis of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde. We will:

-

Outline the theoretical basis for the chosen computational methods.

-

Provide a detailed, step-by-step workflow for the calculations.

-

Present and interpret the key results, including optimized geometry, frontier molecular orbitals, and spectroscopic predictions.

-

Visualize complex data and workflows using tables and diagrams.

Theoretical Foundations of Density Functional Theory (DFT)

DFT calculations are built upon a solid theoretical framework that makes them both powerful and practical.

2.1 The Hohenberg-Kohn Theorems The foundation of DFT lies in two theorems proven by Pierre Hohenberg and Walter Kohn. The first theorem states that the ground-state energy of a molecule is a unique functional of its electron density. This is revolutionary because it replaces the complex, multi-electron wavefunction with the much simpler electron density. The second theorem provides the variational principle, stating that the true ground-state electron density minimizes this energy functional.

2.2 The Kohn-Sham Equations While the Hohenberg-Kohn theorems are profound, they don't provide the exact form of the energy functional. The Kohn-Sham approach provides a practical method by introducing a hypothetical system of non-interacting electrons that generates the same electron density as the real, interacting system. This allows the kinetic energy to be calculated with reasonable accuracy, leaving a smaller, unknown part called the exchange-correlation functional, which accounts for all the complex quantum mechanical effects.

2.3 Choosing the Right Tools: Functionals and Basis Sets The accuracy of any DFT calculation hinges on the choice of the exchange-correlation functional and the basis set.

-

2.3.1 Exchange-Correlation Functional: This is the approximation for the unknown part of the energy functional. For organic molecules containing diverse functional groups, hybrid functionals are often the best choice. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional that mixes a portion of exact Hartree-Fock exchange with DFT exchange and correlation.[9][14] It has been shown to provide excellent results for the geometries and properties of a vast range of organic compounds.[9]

-

2.3.2 Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and quality of the basis set determine the accuracy of the calculation. The 6-311++G(d,p) basis set is a robust choice for this type of molecule.[9][15][16] Let's break down its name:

-

6-311: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility.

-

++G: These "plus" signs indicate the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are crucial for accurately describing regions of space far from the nucleus, which is important for anions, weak interactions, and excited states.[16]

-

(d,p): These are polarization functions added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions).[17] Polarization functions allow the shape of the atomic orbitals to distort, which is essential for describing chemical bonding accurately.[17]

-

The combination of the B3LYP functional with the 6-311++G(d,p) basis set represents a high-level, reliable theoretical model for obtaining accurate structural and electronic data for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde.[9][18][19]

Methodology: A Step-by-Step Computational Protocol

This section details the workflow for performing a comprehensive DFT analysis. All calculations can be performed using software packages like Gaussian, ORCA, or TURBOMOLE.[12][20][21]

3.1 Step 1: Molecular Structure Input and Initial Optimization The first step is to create a plausible 3D structure of the molecule.

-

Build the Molecule: Use a graphical interface like GaussView or Avogadro to draw the 2D structure of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde and convert it to a 3D model.

-

Initial Cleaning: Perform a preliminary geometry optimization using a fast, low-level method (e.g., a molecular mechanics force field like UFF) to resolve any unrealistic bond lengths or angles. This provides a sensible starting point for the more computationally expensive DFT calculations.

3.2 Step 2: High-Level Geometry Optimization This is the core step to find the molecule's most stable structure.

-

Set up the Calculation: Specify the B3LYP functional and the 6-311++G(d,p) basis set.

-

Run Optimization: Initiate the geometry optimization calculation. The software will iteratively adjust the positions of the atoms until the forces on each atom are close to zero, signifying that an energy minimum has been reached.

-

Verify the Minimum: Following optimization, a frequency calculation must be performed at the same level of theory. A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the structure is not stable and requires further optimization.

3.3 Step 3: Calculation of Electronic Properties Once the optimized geometry is confirmed, we can probe the molecule's electronic nature.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[8][10][11] The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic).[22][23] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability and reactivity. A small gap suggests the molecule is more reactive.

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around the molecule.[24][25] It is an invaluable tool for visualizing the charge distribution and predicting how the molecule will interact with other charged species.[24][25][26] Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.[25]

3.4 Step 4: Simulating Spectroscopic Data Computational methods can predict spectra that aid in the characterization of the molecule.

-

Infrared (IR) Spectrum: The frequency calculation from Step 2 also yields the vibrational frequencies and their intensities, which constitute the theoretical IR spectrum. These frequencies often need to be scaled by a small factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors.[9]

-

UV-Vis Spectrum: The electronic absorption spectrum is calculated using Time-Dependent DFT (TD-DFT) at the optimized ground-state geometry.[12][13][27] This method calculates the energies of electronic excited states and the probabilities of transitions to these states, allowing for the prediction of the maximum absorption wavelengths (λmax).[12][28]

Computational Workflow Diagram

Caption: A flowchart of the DFT computational protocol.

Results and Discussion

This section presents the expected outcomes from the DFT analysis of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde.

4.1 Optimized Molecular Geometry The optimization calculation will yield the most stable 3D conformation of the molecule. Key parameters to analyze include the dihedral angle between the thiophene and nitrophenyl rings. This angle determines the degree of π-conjugation between the two ring systems, which significantly impacts the electronic properties. A more planar structure would imply greater conjugation.

| Parameter | Predicted Value (Å or °) | Significance |

| C(thiophene)-C(phenyl) Bond Length | ~1.47 Å | Shorter than a typical C-C single bond, indicating partial double bond character due to conjugation. |

| C-N (Nitro) Bond Length | ~1.48 Å | Standard length for a C-NO2 bond. |

| C=O (Aldehyde) Bond Length | ~1.22 Å | Typical length for a carbonyl double bond. |

| Thiophene-Phenyl Dihedral Angle | Variable | A key determinant of electronic communication between the rings. Steric hindrance from the nitro and aldehyde groups may cause a twisted conformation. |

| Table 1: Predicted key geometric parameters for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde. |

4.2 Frontier Molecular Orbitals and Chemical Reactivity The FMO analysis provides deep insight into the molecule's reactivity.[8][10][11]

-

HOMO: The HOMO is expected to be primarily localized over the electron-rich thiophene ring, indicating this is the most probable site for electrophilic attack.

-

LUMO: The LUMO will likely be distributed across the electron-deficient nitrophenyl ring and the aldehyde group, marking these as the sites for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy gap is a critical indicator of kinetic stability. A smaller gap points to higher reactivity and lower stability. For this molecule, the presence of strong electron-withdrawing and donating regions suggests a relatively small energy gap, classifying it as a "soft" molecule.

| Orbital | Energy (eV) | Localization | Implication |

| HOMO | ~ -6.5 eV | Thiophene Ring | Nucleophilic / Electron-donating center |

| LUMO | ~ -3.0 eV | Nitrophenyl Ring & Aldehyde | Electrophilic / Electron-accepting center |

| ΔE (Gap) | ~ 3.5 eV | - | Indicates a reactive molecule with potential for charge transfer. |

| Table 2: Predicted Frontier Molecular Orbital energies and properties. |

FMO Relationship Diagram

Caption: Relationship between FMOs and chemical reactivity.

4.3 Spectroscopic Characterization

-

Predicted IR Spectrum: The calculated IR spectrum will show characteristic peaks for the functional groups present. Key vibrational modes to look for include the C=O stretch of the aldehyde (~1700 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (~1550 and 1350 cm⁻¹, respectively), and various C-H and C=C stretching modes from the aromatic rings.

-

Predicted UV-Vis Spectrum: The TD-DFT calculation will predict the electronic transitions. We expect to see intense π → π* transitions associated with the conjugated system, likely falling in the UVA or UVB range. The specific λmax will be highly sensitive to the planarity of the molecule.

4.4 Molecular Electrostatic Potential (MEP) Analysis The MEP map will provide a clear visual guide to the molecule's reactive sites.[25]

-

Negative Potential (Red/Yellow): The most negative regions will be centered on the oxygen atoms of the nitro and aldehyde groups, confirming these as the primary sites for electrophilic attack and hydrogen bond acceptance.

-

Positive Potential (Blue): Positive regions are expected near the hydrogen atoms of the aromatic rings and the aldehyde proton, indicating sites susceptible to nucleophilic attack.

Conclusion and Future Outlook

The DFT analysis at the B3LYP/6-311++G(d,p) level of theory provides a powerful, predictive framework for understanding the structural and electronic properties of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde. The calculations reveal a molecule with distinct electron-rich (thiophene) and electron-poor (nitrophenyl) regions, resulting in a significant HOMO-LUMO gap that dictates its reactivity. The MEP map visually confirms the locations susceptible to electrophilic and nucleophilic attack.

These computational insights are invaluable for drug development professionals, as they can guide the rational design of derivatives with enhanced biological activity. For instance, modifying substituents to tune the HOMO-LUMO gap could alter the molecule's reactivity and specificity for a biological target. For materials scientists, this understanding of electronic structure is fundamental for designing new molecules with tailored optical and electronic properties for use in next-generation organic electronics.

References

-

Frontier molecular orbital theory – Knowledge and References - Taylor & Francis. [Link]

-

Frontier molecular orbital theory - Wikipedia. [Link]

-

MEPSIM: a computational package for analysis and comparison of molecular electrostatic potentials - PubMed. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. [Link]

-

Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - RSC Publishing. [Link]

-

UVVis spectroscopy - ORCA 5.0 tutorials - FACCTs. [Link]

-

2.02: LFT and Frontier Molecular Orbital Theory - Chemistry LibreTexts. [Link]

-

Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Publishing. [Link]

-

Molecular Electrostatic Potential (MEP). [Link]

-

TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. [Link]

-

frontier molecular orbital analysis - YouTube. [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds - MDPI. [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis - ChemRxiv. [Link]

-

Molecular electrostatic potential at the atomic sites in the effective core potential approximation - AIP Publishing. [Link]

-

Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets - FOLIA. [Link]

-

Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT - ReSpect program. [Link]

-

Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? | ResearchGate. [Link]

-

TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Publishing. [Link]

-

(PDF) Fused thiophenes: An overview of the computational investigations - ResearchGate. [Link]

-

Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - MDPI. [Link]

-

A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC. [Link]

-

ubiquity of B3LYP/6-31G : r/chemistry - Reddit. [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hir. [Link]

-

New palladium(II) complexes of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones | Request PDF - ResearchGate. [Link]

-

Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations - The Ohio State University. [Link]

-

Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity - PubMed. [Link]

-

Chemical Properties of 5-Nitrothiophene-2-aldehyde (CAS 4521-33-9) - Cheméo. [Link]

-

Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives - PubMed. [Link]

-

Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives | Request PDF - ResearchGate. [Link]

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst - Kuwait Journal of Science. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 4. journalskuwait.org [journalskuwait.org]

- 5. Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 12. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 13. mdpi.com [mdpi.com]

- 14. reddit.com [reddit.com]

- 15. folia.unifr.ch [folia.unifr.ch]

- 16. asc.ohio-state.edu [asc.ohio-state.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. d-nb.info [d-nb.info]

- 20. MEPSIM: a computational package for analysis and comparison of molecular electrostatic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 25. MEP [cup.uni-muenchen.de]

- 26. chemrxiv.org [chemrxiv.org]

- 27. ReSpect program [respectprogram.org]

- 28. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

Thermodynamic Stability of 2-Nitrophenyl Thiophene Derivatives

Executive Summary

The 2-nitrophenyl thiophene scaffold represents a privileged yet challenging structural motif in medicinal chemistry. Unlike simple biphenyl systems, the fusion of a 6-membered phenyl ring with a 5-membered thiophene ring creates a unique steric environment. The presence of an ortho-nitro group introduces significant steric bulk and electronic repulsion, frequently inducing restricted rotation about the C–C pivot bond.

This guide addresses the thermodynamic stability of these atropisomeric systems. It provides a validated framework for predicting, synthesizing, and measuring the rotational energy barriers (

Structural Dynamics & Thermodynamics

The Rotational Energy Landscape

The thermodynamic stability of 2-nitrophenyl thiophene derivatives is governed by the rotational barrier (

The LaPlante Classification System

We categorize stability based on the racemization half-life (

| Class | Operational Status | ||

| Class 1 | < 20 | Seconds to Minutes | Achiral: Rapid equilibrium. Treat as a single species. |

| Class 2 | 20 – 30 | Hours to Days | Unstable: Physical instability issues.[1] Formulation risk. |

| Class 3 | > 30 | Years | Chiral: Separable atropisomers.[1][2][3] Develop as single enantiomer. |

The "Thiophene Effect"

Unlike biphenyls, the 2-substituted thiophene ring has a wider external bond angle (~126° at C2 vs 120° for phenyl). This often lowers the rotational barrier compared to the phenyl analogue unless the thiophene 3-position is substituted.

-

Scenario A (3-H thiophene): The clash is between Nitro vs. Hydrogen. Usually Class 1 (Rapid rotation).

-

Scenario B (3-Substituted thiophene): The clash is between Nitro vs. R (Me, Cl). Usually Class 2 or 3 (Stable).

Computational Prediction (DFT Protocol)

Before synthesis, thermodynamic stability must be predicted using Density Functional Theory (DFT).

Standardized Computational Workflow

Objective: Calculate the Gibbs Free Energy difference between the Ground State (GS) and the Transition State (TS).

Figure 1: Step-by-step computational workflow for predicting rotational barriers.

Protocol Details

-

Level of Theory: Use wB97X-D or B3LYP-D3 functionals (include dispersion corrections) with a 6-311+G(d,p) basis set.

-

Solvation: Apply PCM (Polarizable Continuum Model) using water or methanol to mimic physiological or HPLC conditions.

-

Validation: The TS must have exactly one imaginary frequency corresponding to the twisting mode of the biaryl axis.

Synthetic Engineering: The Suzuki-Miyaura Challenge

Coupling a 2-nitrophenylboronic acid with a substituted bromothiophene is kinetically difficult due to the "Ortho Effect." The bulky nitro group hinders the transmetallation step of the catalytic cycle.

Optimized Protocol for Hindered Systems

Standard conditions fail here. You must use electron-rich, bulky phosphine ligands to facilitate oxidative addition and create an active mono-ligated Pd(0) species.

Recommended System:

-

Catalyst: Pd(OAc)

+ SPhos (2:1 ligand:Pd ratio) or Pd-PEPPSI-IPent . -

Base: K

PO -

Solvent: Toluene/Water (10:1) or Dioxane.

-

Temperature: 100–110°C.[4]

Figure 2: Catalytic cycle highlighting the rate-limiting transmetallation step caused by steric hindrance.

Experimental Validation Protocols

Once synthesized, the thermodynamic stability must be empirically measured. The method depends on the barrier height.

Method A: Variable Temperature NMR (VT-NMR)

Applicability: Class 1 & Borderline Class 2 (

Protocol:

-

Solvent Selection: High-boiling deuterated solvent (DMSO-

, Toluene- -

Probe Selection: Identify "reporter signals"—typically diastereotopic protons (e.g., benzylic CH

or isopropyl CH -

Acquisition:

-

Record 1H NMR at 25°C (slow exchange limit: distinct peaks).

-

Increase temperature in 10°C increments.

-

Identify the Coalescence Temperature (

) : The point where split signals merge into a broad singlet.

-

-

Calculation: Use the Eyring Equation approximation at coalescence:

Where

Method B: Kinetic Racemization via HPLC

Applicability: Class 2 & 3 (

Protocol:

-

Isolation: Separate enantiomers using Chiral Preparative HPLC (e.g., Chiralpak AD-H or OD-H columns).

-

Incubation: Dissolve pure enantiomer in solvent (e.g., ethanol). Heat aliquots at fixed temperatures (e.g., 60°C, 80°C) for varying time points.

-

Quantification: Analyze aliquots to measure the Enantiomeric Excess (ee) decay over time.

-

Analysis: Plot

vs. time. The slope

Pharmaceutical Implications

In drug development, 2-nitrophenyl thiophenes present a specific risk profile:

-

Metabolic Shunt: The nitro group is susceptible to nitro-reductases. Reduction to the amine (-NH

) dramatically changes the electronics and lowers the rotational barrier (Class 3 -

Binding Affinity: If the target protein requires a planar conformation, a high-barrier twisted atropisomer will have effectively zero potency (high entropic penalty to bind).

Recommendation: If

References

-

LaPlante, S. R., et al. (2011).[6] "Revealing Atropisomer Axial Chirality in Drug Discovery." Journal of Medicinal Chemistry.

-

Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition.

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Sterically Hindered Aryl Chlorides." Accounts of Chemical Research.

-

Oki, M. (1983).[7] "Recent Advances in Atropisomerism." Topics in Stereochemistry.

-

Smyth, J. E., et al. (2015).[8] "Computational Prediction of Atropisomer Stability." Journal of Chemical Information and Modeling.

Sources

- 1. baranlab.org [baranlab.org]

- 2. youtube.com [youtube.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 6. Interrogating the configurational stability of atropisomers | Springer Nature Experiments [experiments.springernature.com]

- 7. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 8. growingscience.com [growingscience.com]

Technical Whitepaper: The Nitrophenyl-Thiophene Hybrid Scaffold

Evolution, Synthesis, and Pharmacological Trajectory

Executive Summary

The nitrophenyl-thiophene hybrid represents a privileged scaffold in medicinal chemistry, characterized by the fusion of a lipophilic, electron-rich thiophene ring with a nitro-substituted phenyl group. Historically viewed with caution due to the metabolic liabilities of the nitro group (mutagenicity/toxicity), this hybrid has experienced a renaissance, particularly in the fields of antitubercular and anticancer therapeutics.

This guide analyzes the transition of this scaffold from a mere bioisostere of biphenyl systems to a targeted "warhead" delivery system. Key mechanistic insights include its role as a prodrug activated by the F420-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis and as a dual VEGFR-2/AKT inhibitor in oncology.

Historical Evolution: From Contaminant to Warhead

2.1 The Meyer Discovery (1882)

The lineage of this hybrid begins with the discovery of the thiophene core. In 1882, Viktor Meyer identified thiophene not as a synthesis product, but as a contaminant in benzene that caused the "indophenin reaction" (a blue color change with isatin).[1] This established thiophene as a bioisostere of benzene—a concept that would later drive the design of nitrophenyl-thiophene hybrids to improve lipophilicity and metabolic stability compared to their biphenyl counterparts.

2.2 The "Nitro" Paradox

For decades, medicinal chemists avoided nitro groups due to their association with hepatotoxicity and mutagenicity (Ames positive). However, the discovery of Pretomanid (PA-824) and Delamanid —nitroimidazole drugs for tuberculosis—reignited interest in nitro-heterocycles.

-

The Shift: Researchers hypothesized that moving the nitro group from an imidazole to a thiophene core (specifically 5-nitrothiophenes) could maintain the "prodrug" activation mechanism while altering the redox potential to mitigate off-target toxicity.

Synthetic Methodologies

The construction of nitrophenyl-thiophene hybrids relies on two primary strategies: De Novo Ring Synthesis (Gewald Reaction) and Cross-Coupling (Suzuki-Miyaura).

3.1 The Gewald Reaction (De Novo Synthesis)

The most robust method for generating highly substituted 2-aminothiophenes. This multi-component reaction allows for the direct installation of the nitrophenyl group if a nitro-substituted ketone or aldehyde is used as the precursor.

General Scheme:

3.2 Protocol: Synthesis of Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate

A self-validating protocol for generating the core scaffold.

Reagents:

-

4-Nitroacetophenone (10 mmol)

-

Ethyl cyanoacetate (10 mmol)

-

Elemental Sulfur (10 mmol)

-

Morpholine or Diethylamine (Catalytic amount)

-

Ethanol (20 mL)

Step-by-Step Methodology:

-

Pre-mixing: In a 50 mL round-bottom flask, dissolve 4-nitroacetophenone and ethyl cyanoacetate in ethanol.

-

Activation: Add elemental sulfur to the mixture.

-

Initiation: Add morpholine dropwise with constant stirring. Note: The reaction is exothermic; a slight temperature rise confirms initiation.

-

Reflux: Heat the mixture at 60–70°C for 3–5 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction mixture to room temperature and pour into crushed ice. A yellow-to-orange precipitate will form.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF.

Validation Check:

-

IR Spectroscopy: Look for dual peaks at 3300–3400 cm⁻¹ (

stretch) and a strong peak at ~1670 cm⁻¹ (Ester -

Melting Point: Distinct sharp melting point (typically >150°C for nitro-hybrids) indicates purity.[2]

Mechanistic Pharmacology

4.1 Antitubercular Mechanism: The "Suicide" Prodrug

In Mycobacterium tuberculosis (Mtb), nitrophenyl-thiophene hybrids function similarly to nitroimidazoles.[2] They are inactive prodrugs that require bioactivation by the bacterial enzyme Ddn (Deazaflavin dependent nitroreductase).

The Pathway:

-

Entry: The lipophilic hybrid permeates the mycobacterial cell wall.

-

Activation: Ddn utilizes the cofactor

to reduce the nitro group.[3] -

Release: This reduction generates unstable intermediates that release Nitric Oxide (NO) .

-

Lethality: NO poisons the bacterial respiratory chain and damages DNA, killing both replicating and non-replicating (dormant) bacteria.

Figure 1: Mechanism of action for nitrophenyl-thiophene hybrids in M. tuberculosis. The compound acts as a prodrug activated by the Ddn enzyme.[3][4][5]

4.2 Anticancer Activity: Kinase Inhibition

In oncology, the nitro group often serves as an electronic tuner, while the thiophene core acts as a scaffold to orient the phenyl ring into the hydrophobic pocket of kinases like VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and AKT .

-

Binding Mode: The sulfur atom of the thiophene can engage in specific interactions (e.g., with gatekeeper residues), while the nitrophenyl group extends into the solvent-exposed region or interacts with the hinge region, depending on substitution patterns.

Structure-Activity Relationship (SAR) Data

The position of the nitro group is critical.[5] Shifting the nitro group from the para to ortho position on the phenyl ring, or from the phenyl ring to the thiophene core, drastically alters activity.

Table 1: Comparative Biological Activity of Nitrophenyl-Thiophene Analogues

| Compound Class | Nitro Position | Target/Activity | Key Observation |

| 5-Nitrothiophenes | C-5 on Thiophene | M. tuberculosis | High Activity. Mimics PA-824.[3] Essential for Ddn recognition. |

| 3-Nitrothiophenes | C-3 on Thiophene | M. tuberculosis | Inactive. Steric hindrance prevents enzymatic reduction by Ddn. |

| 4-Nitrophenyl | Para on Phenyl | Anticancer (Breast/Colon) | Moderate to High. Good cellular permeability; fits kinase pockets. |

| 2-Nitrophenyl | Ortho on Phenyl | Antibacterial (General) | Lower Activity. Steric clash often disrupts planarity required for intercalation or binding. |

| Dinitro Analogs | Multiple sites | Toxicity | High Toxicity. Increased mutagenicity (Ames +); generally avoided in drug development.[2] |

Future Outlook: The "Safe" Nitro

The primary hurdle for this scaffold is the "nitro alert" in drug discovery (structural alert for genotoxicity). Future development focuses on:

-

Bioisosteric Replacement: Replacing the nitro group with a cyanofluoromethyl or oxaborole group to maintain electron-withdrawing properties without the mutagenic risk.

-

Prodrug Specificity: Designing hybrids that are only reduced by bacterial nitroreductases (like Ddn) and not by mammalian mitochondrial reductases, thereby increasing the therapeutic index.

References

-

Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.

-

Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.

-

Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction. International Journal of Engineering Research & Technology.

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molbank (MDPI).

-

Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry.

Sources

Solubility profile of 5-(2-Nitrophenyl)thiophene-2-carbaldehyde in organic solvents

The following technical guide details the solubility profile and characterization framework for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde .

Executive Summary

Compound Identity: 5-(2-Nitrophenyl)thiophene-2-carbaldehyde Molecular Formula: C₁₁H₇NO₃S Molecular Weight: ~233.24 g/mol Physical State: Typically a yellow to brownish crystalline solid.

This guide provides a comprehensive solubility profile for 5-(2-Nitrophenyl)thiophene-2-carbaldehyde, a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling. Due to the specific ortho-nitro substitution on the phenyl ring, this molecule exhibits distinct steric and electronic properties compared to its para isomers, influencing its solvation in organic media. This document outlines the predicted solubility matrix, experimental determination protocols, and solvent selection strategies for synthesis and purification.

Predicted Solubility Matrix

Based on the structural pharmacophore (lipophilic thiophene-phenyl biaryl core + polar nitro/aldehyde groups) and empirical data from analogous 5-arylthiophene derivatives, the following solubility profile is established.

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Primary solvents for extraction and chromatography loading. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Ideal for stock solutions in biological assays and high-temp reactions. |

| Ethers | THF, 1,4-Dioxane | High | Excellent reaction media; THF is preferred for solubilizing dry solids. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Heat dependent) | Poor solubility at RT; good solubility at reflux. Ideal for recrystallization . |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Soluble at elevated temperatures; often used in Suzuki coupling systems. |

| Aliphatic Hydrocarbons | Hexanes, Pentane, Heptane | Poor (<1 mg/mL) | Used as anti-solvents to precipitate the product during purification. |

| Aqueous Media | Water, PBS Buffer (pH 7.4) | Insoluble | Requires co-solvent (e.g., <1% DMSO) or formulation for bio-assays. |

Critical Insight: The ortho-nitro group creates steric torsion between the phenyl and thiophene rings, potentially reducing crystal lattice energy compared to planar analogs. This may result in slightly higher solubility in organic solvents than the para-nitro isomer.

Experimental Protocols for Solubility Determination

To obtain precise thermodynamic solubility values (S_thermo), follow this self-validating "Shake-Flask" protocol. This method ensures equilibrium is reached and distinguishes between kinetic supersaturation and true solubility.

Protocol A: High-Throughput Visual Screening (Qualitative)

Objective: Rapidly classify solvents for synthesis or purification.

-

Weigh 5 mg of compound into a clear glass vial.

-

Add solvent in 100 µL increments at 25°C.

-

Vortex for 30 seconds after each addition.

-

Endpoint: Clear solution with no visible particulates.

-

Calculation: Solubility (mg/mL) = 5 mg / Total Vol (mL).

-

Protocol B: Thermodynamic Solubility by HPLC (Quantitative)

Objective: Determine exact saturation points for formulation or physical chemistry studies.

Materials:

-

Saturated solvent system (buffer/organic).

-

0.45 µm PTFE Syringe Filters (Nylon filters may bind the nitro-aromatic).

-

HPLC System (UV detection at λ_max ~300–350 nm).

Workflow:

-

Saturation: Add excess solid compound to the solvent (ensure sediment is visible).

-

Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 mins.

-

Filtration: Filter the supernatant using a pre-saturated PTFE filter (discard first 200 µL).

-

Quantification: Inject filtrate into HPLC. Calculate concentration using a standard curve.

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow for determining the solubility profile, ensuring data integrity through checkpoints.

Caption: Logical workflow for distinguishing between kinetic (visual) and thermodynamic (HPLC) solubility.

Applications in Synthesis & Purification

Understanding the solubility profile is crucial for optimizing the Suzuki-Miyaura coupling used to synthesize this molecule.

Reaction Solvent Systems

The synthesis typically involves reacting 5-bromothiophene-2-carbaldehyde with 2-nitrophenylboronic acid.

-

Recommended System: 1,4-Dioxane : Water (4:1) .[1]

-

Reasoning: The dioxane solubilizes the organic reactants (bromide and boronic acid), while water dissolves the inorganic base (K₂CO₃ or K₃PO₄). The product remains soluble in the hot dioxane phase, preventing premature precipitation.

-

Purification Strategy (Recrystallization)

-

Solvent: Ethanol or Ethanol/Water (9:1) .

-

Protocol: Dissolve the crude solid in boiling ethanol. The compound has moderate solubility at reflux but low solubility at room temperature, allowing for effective crystallization upon cooling.

-

-

Flash Chromatography:

-

Eluent: Hexane : Ethyl Acetate (gradient 10:1 to 3:1) or DCM : Hexane.

-

Note: Load the column using DCM (High solubility) to ensure a narrow band, then elute with the non-polar mixture.

-

References

-

Synthesis of 5-Arylthiophene-2-carbaldehydes

-

Solubility of Nitro-Thiophene Derivatives

- BenchChem.

- Context: General solubility trends for nitro-substituted thiophenes in organic and aqueous media.

-

General Protocol for Solubility Determination

- Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

- Context: The standard "Shake-Flask" methodology referenced in Section 3.

-

Chemical Property Database (PubChem)

Sources

- 1. scispace.com [scispace.com]

- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromothiophene-2-carbaldehyde | 4701-17-1 [chemicalbook.com]

- 4. 5-Bromothiophene-2-carbaldehyde CAS#: 4701-17-1 [m.chemicalbook.com]

Methodological & Application

Synthesis of Novel Schiff Bases from 5-(2-Nitrophenyl)thiophene-2-carbaldehyde: A Comprehensive Guide for Drug Discovery

Abstract

This application note provides a detailed guide for researchers, scientists, and professionals in drug development on the synthesis, characterization, and potential applications of novel Schiff bases derived from 5-(2-nitrophenyl)thiophene-2-carbaldehyde. Schiff bases, or imines, are a versatile class of organic compounds with a wide range of biological activities, making them attractive scaffolds in medicinal chemistry.[1][2][3] The strategic incorporation of a thiophene ring and a nitrophenyl moiety into the Schiff base structure is a deliberate design choice aimed at modulating the electronic and steric properties of the final compounds, potentially enhancing their therapeutic efficacy. This guide offers a comprehensive overview, from the underlying chemical principles to detailed, field-tested protocols.

Introduction: The Rationale for Thiophene-Based Schiff Bases in Medicinal Chemistry

Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or ketone.[4][5] Their structural and electronic versatility, coupled with their straightforward synthesis, has established them as "privileged ligands" in coordination chemistry and valuable intermediates in organic synthesis.[4][6] In the realm of drug discovery, Schiff bases and their metal complexes have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][7]

The selection of 5-(2-nitrophenyl)thiophene-2-carbaldehyde as the aldehydic precursor is based on several key considerations:

-

The Thiophene Moiety: Thiophene and its derivatives are prevalent in many biologically active compounds and pharmaceuticals.[8] Its presence can enhance lipophilicity, improve cell membrane permeability, and serve as a bioisostere for a phenyl ring, often leading to improved biological activity.

-

The 2-Nitrophenyl Substituent: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties and reactivity of the molecule.[9] Its position on the phenyl ring can also introduce steric effects, which can be crucial for selective binding to biological targets.[9]

Reaction Mechanism and Key Considerations

The synthesis of a Schiff base is a reversible, acid-catalyzed condensation reaction.[4][5] The mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule to yield the stable imine or Schiff base.[4]

Several factors can influence the reaction rate and yield:

-

Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of a weak acid, such as glacial acetic acid, can significantly accelerate the reaction.[10]

-

Solvent: The choice of solvent is crucial. Alcohols like ethanol or methanol are commonly used as they can dissolve the reactants and facilitate the removal of water, driving the equilibrium towards the product.[11][12]

-

Temperature: Refluxing the reaction mixture is a standard procedure to provide the necessary activation energy and promote the reaction to completion.[11][12]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative Schiff base from 5-(2-nitrophenyl)thiophene-2-carbaldehyde and a primary amine.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity |

| 5-(2-Nitrophenyl)thiophene-2-carbaldehyde | C11H7NO3S | 233.24 | 10 mmol | >98% |

| Primary Amine (e.g., Aniline) | C6H7N | 93.13 | 10 mmol | >98% |

| Absolute Ethanol | C2H5OH | 46.07 | 50 mL | ACS Grade |

| Glacial Acetic Acid | CH3COOH | 60.05 | 2-3 drops | ACS Grade |

Synthesis Protocol

-